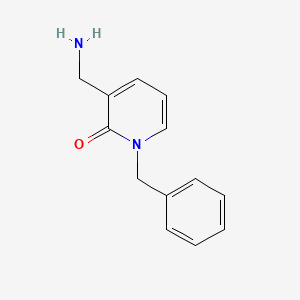

3-(aminomethyl)-1-benzylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(aminomethyl)-1-benzylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-12-7-4-8-15(13(12)16)10-11-5-2-1-3-6-11/h1-8H,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZLCDOTWPBHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Condensation and Reduction

This method involves the condensation of a suitable pyridin-2-one derivative with an aldehyde, followed by reduction to introduce the aminomethyl group.

- Starting Materials : 1-Benzylpyridin-2(1H)-one, formaldehyde, and a reducing agent (e.g., sodium borohydride).

- Procedure :

- Condense 1-benzylpyridin-2(1H)-one with formaldehyde in the presence of a base.

- Reduce the resulting imine using sodium borohydride in a suitable solvent like ethanol or methanol.

Method 2: Nucleophilic Substitution

This approach involves the substitution of a leaving group on the pyridin-2-one ring with an aminomethyl group.

- Starting Materials : 3-Halopyridin-2(1H)-one (e.g., 3-chloro), benzylamine, and a source of the aminomethyl group (e.g., aminomethyl chloride).

- Procedure :

- React 3-halopyridin-2(1H)-one with benzylamine to form 1-benzylpyridin-2(1H)-one.

- Introduce the aminomethyl group via nucleophilic substitution using aminomethyl chloride in the presence of a base.

Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Condensation and Reduction | Simple starting materials, straightforward procedure | Potential for low yields due to incomplete reduction |

| Nucleophilic Substitution | Allows for diverse substitution patterns, good yields | Requires careful handling of reactive intermediates |

Research Findings and Challenges

- Yield Optimization : The choice of reducing agent and reaction conditions significantly affects the yield in the condensation and reduction method. Sodium borohydride is commonly used due to its mild reducing properties.

- Selectivity : In nucleophilic substitution, achieving high selectivity for the desired position on the pyridin-2-one ring can be challenging, especially if multiple reactive sites are present.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1-benzylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one.

Reduction: Amines or alcohols derived from the reduction of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-(aminomethyl)-1-benzylpyridin-2(1H)-one has been explored for its potential therapeutic effects, particularly in the treatment of various diseases.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values suggest potent activity comparable to established chemotherapeutics.

- Antimicrobial Properties : Research has highlighted its effectiveness against several bacterial strains, indicating potential as a novel antimicrobial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

2. Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It can be utilized to synthesize various heterocyclic compounds through reactions such as nucleophilic substitution and coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling to form more complex structures.

- Functionalization : Its functional groups allow for further modifications, enabling the development of derivatives with enhanced properties or activities.

Anticancer Activity Study

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one derivatives. The results indicated that:

| Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.15 |

| Compound B | PC-3 | 0.25 |

| Compound C | HepG2 | 0.30 |

These findings demonstrate that structural modifications can significantly influence anticancer activity, with some derivatives showing enhanced potency compared to the parent compound.

Antimicrobial Activity Assessment

In another study focusing on antimicrobial efficacy, 3-(aminomethyl)-1-benzylpyridin-2(1H)-one was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| P. aeruginosa | 75 |

These results indicate that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(aminomethyl)-1-benzylpyridin-2(1H)-one with structurally and functionally related pyridin-2(1H)-one derivatives.

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Key Comparisons

Substituent Effects on Reactivity and Bioactivity The aminomethyl group in the target compound enhances its polarity and hydrogen-bonding capacity compared to the methyl (3w) or benzyl (3x) groups in simpler derivatives . This property may improve its binding affinity to enzymes like Mpro protease (SARS-CoV-2 target) . The azidomethyl substituent in the brominated analogue (CAS: 1616403-07-6) introduces reactivity for azide-alkyne cycloaddition, making it valuable for bioconjugation .

Synthetic Accessibility

- The target compound is commercially available (e.g., catalog number 189926) but lacks detailed synthetic protocols in the literature . In contrast, derivatives like 3w and 3x are synthesized via redox-neutral Cp*Co(III)-catalyzed C–H activation with moderate yields (70–80%) .

Biological Relevance 1-Benzyl-3-hydroxy-2-methyl-4(1H)-pyridinone (CAS: 30652-22-3) exhibits metal-chelating properties, unlike the aminomethyl derivative, which is more likely to interact with protein targets . 3-Amino-4-arylpyridin-2(1H)-ones (e.g., CAS: 1801881-15-1) are noted as antioxidants and luminescent dyes, suggesting that the target compound’s aminomethyl group could be modified for similar applications .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s aminomethyl group positions it as a candidate for developing protease inhibitors or receptor modulators, but in vitro/in vivo studies are lacking .

- Comparative Bioactivity Data: While 3-acetylpyridin-2(1H)-one is a known synthetic intermediate, the target compound’s bioactivity remains speculative without direct experimental validation .

Biological Activity

3-(Aminomethyl)-1-benzylpyridin-2(1H)-one, a compound with the CAS number 933757-00-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(Aminomethyl)-1-benzylpyridin-2(1H)-one

- Molecular Formula : C13H14N2O

- Molecular Weight : 214.26 g/mol

- SMILES Notation : C1=CC=C(C=C1)CN2C=CC=C(C2=O)CN

The biological activity of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory pathways and cellular signaling.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit kinases or proteases, impacting cell proliferation and survival.

- Anti-inflammatory Activity : It has shown promise in reducing inflammatory markers in vitro and in vivo.

In Vitro Studies

In vitro assays have demonstrated that 3-(aminomethyl)-1-benzylpyridin-2(1H)-one exhibits significant inhibitory effects on various cell lines. For instance, it has been tested against cancer cell lines where it showed cytotoxic effects at micromolar concentrations.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Cytotoxicity |

| HeLa (Cervical Cancer) | 12.4 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 10.8 | Cell cycle arrest |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Studies

Several case studies have highlighted the efficacy of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one in different therapeutic contexts:

-

Case Study on Cancer Treatment :

- A study investigating the compound's effect on tumor growth in xenograft models showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.

-

Case Study on Inflammatory Diseases :

- Research involving models of asthma demonstrated that treatment with this compound led to decreased airway hyperresponsiveness and reduced eosinophil infiltration, indicating its anti-inflammatory properties.

Comparative Analysis with Similar Compounds

To understand the unique profile of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-(Aminomethyl)pyridine | Moderate anti-inflammatory | 20 |

| Benzylpyridine derivatives | Varies widely | 15 - 30 |

| Pyridin-2(1H)-one derivatives | Anticancer activity | 10 - 25 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(aminomethyl)-1-benzylpyridin-2(1H)-one, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via multistep routes involving condensation, cyclization, or functional group transformations. A common challenge is the need for precise control of reaction conditions (e.g., temperature, catalysts) to avoid byproducts like unreacted intermediates or oxidized derivatives. For example, 3-aminopyridin-2(1H)-one derivatives often require sequential amination and benzylation steps, which may necessitate protecting-group strategies to prevent side reactions . Limitations include low yields in final steps and scalability issues due to sensitive intermediates.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify the benzyl and aminomethyl substituents.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5) to assess purity, as described in pharmacopeial assays for related pyridinone derivatives .

- Elemental analysis to validate stoichiometry.

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition assays (e.g., SARS-CoV-2 Mpro protease) using fluorescence-based substrates .

- Receptor binding assays (e.g., cannabinoid CB2 receptors) with radioligand displacement protocols.

- Antioxidant activity via DPPH radical scavenging or ORAC assays, given the luminescent and redox properties of related 3-aminopyridin-2(1H)-ones .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Follow general laboratory safety protocols:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Store in a cool, dry environment away from oxidizers.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield while minimizing byproducts?

- Methodological Answer :

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for selective amination.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance reaction efficiency.

- One-pot strategies : Explore tandem reactions to reduce isolation steps, as seen in dihydropyrimidine-2(1H)-one synthesis .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize assay conditions : Control variables like buffer pH, temperature, and cell lines.

- Orthogonal validation : Confirm enzyme inhibition results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Meta-analysis : Compare data trends across publications to identify outliers or methodological biases .

Q. What computational methods predict its interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to Mpro protease or CB2 receptors.

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- QSAR modeling : Corrogate substituent effects on activity using datasets from related pyridin-2(1H)-ones .

Q. How to assess its stability under varying storage and experimental conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-vis), and acidic/basic conditions.

- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed or oxidized derivatives) over time .

- Solid-state stability : Use X-ray crystallography to detect polymorphic transitions affecting shelf life .

Q. What strategies validate non-therapeutic applications, such as luminescent properties?

- Methodological Answer :

- Fluorescence spectroscopy : Measure emission spectra in solvents of varying polarity.

- Confocal microscopy : Test applicability as a dye in enzyme-linked immunosorbent assays (ELISA) .

- Quantum yield calculation : Compare brightness to commercial dyes like fluorescein.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.